3-methyl-1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
This compound features a complex structure, combining a thieno[2,3-c]pyrazole core with a phenyl group and three trimethoxyphenyl (TMP) substituents. TMP, a versatile pharmacophore, appears in various biologically active molecules, both natural and synthetic . Notably, it has been incorporated into drugs like colchicine (an anti-gout agent) and combretastatin derivatives (potent microtubule-targeting agents). The TMP moiety plays a critical role in binding to the colchicine binding site of αβ-tubulin heterodimers .
Chemical Reactions Analysis
While detailed reactions for our compound are elusive, we can infer potential transformations based on TMP’s reactivity. TMP derivatives participate in diverse reactions, including oxidation, reduction, and substitution. Common reagents may include Lewis acids, nucleophiles, and oxidants. Major products could involve modified TMP moieties or ring-closure events.
Scientific Research Applications
The compound’s versatility extends across biomedical fields:
Anti-cancer Effects: Inhibiting tubulin, heat shock protein 90 (Hsp90), and other targets.
Anti-fungal and Anti-bacterial Properties: Active against Helicobacter pylori and Mycobacterium tuberculosis.
Antiviral Activity: Potential against AIDS, hepatitis C, and influenza viruses.
Anti-parasitic Potential: Efficacy against Leishmania, Malaria, and Trypanosoma.
Other Therapeutic Properties: Anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine effects.
Mechanism of Action
The compound likely interacts with cellular targets, affecting pathways relevant to its diverse bioactivities. Further studies are needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, exploring structurally related compounds (e.g., other pyrazoles or phenyl-substituted derivatives) could highlight its uniqueness.
Properties
Molecular Formula |
C22H21N3O4S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-methyl-1-phenyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H21N3O4S/c1-13-16-12-19(30-22(16)25(24-13)15-8-6-5-7-9-15)21(26)23-14-10-17(27-2)20(29-4)18(11-14)28-3/h5-12H,1-4H3,(H,23,26) |
InChI Key |
KWOFLOUPRCMVLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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